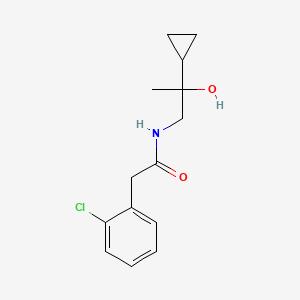

2-(2-chlorophenyl)-N-(2-cyclopropyl-2-hydroxypropyl)acetamide

Description

Properties

IUPAC Name |

2-(2-chlorophenyl)-N-(2-cyclopropyl-2-hydroxypropyl)acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H18ClNO2/c1-14(18,11-6-7-11)9-16-13(17)8-10-4-2-3-5-12(10)15/h2-5,11,18H,6-9H2,1H3,(H,16,17) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XVRMBMXMTXIDOD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CNC(=O)CC1=CC=CC=C1Cl)(C2CC2)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H18ClNO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

267.75 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-(2-chlorophenyl)-N-(2-cyclopropyl-2-hydroxypropyl)acetamide typically involves the following steps:

Formation of the Chlorophenyl Intermediate: The starting material, 2-chlorobenzene, undergoes a Friedel-Crafts acylation reaction to introduce an acetamide group.

Cyclopropylation: The intermediate is then subjected to a cyclopropylation reaction using cyclopropyl bromide in the presence of a strong base such as sodium hydride.

Hydroxylation: The final step involves the hydroxylation of the propyl group using a suitable oxidizing agent like hydrogen peroxide or m-chloroperbenzoic acid.

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to optimize reaction conditions and improve yield. Catalysts and solvents are carefully selected to ensure high efficiency and minimal by-products.

Types of Reactions:

Oxidation: The hydroxyl group in the compound can undergo oxidation to form a ketone.

Reduction: The carbonyl group in the acetamide can be reduced to an amine.

Substitution: The chlorine atom on the phenyl ring can be substituted with other nucleophiles such as amines or thiols.

Common Reagents and Conditions:

Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

Reduction: Lithium aluminum hydride, sodium borohydride.

Substitution: Sodium amide, thiourea.

Major Products:

Oxidation: 2-(2-chlorophenyl)-N-(2-cyclopropyl-2-oxopropyl)acetamide.

Reduction: 2-(2-chlorophenyl)-N-(2-cyclopropyl-2-aminopropyl)acetamide.

Substitution: 2-(2-aminophenyl)-N-(2-cyclopropyl-2-hydroxypropyl)acetamide.

Scientific Research Applications

2-(2-chlorophenyl)-N-(2-cyclopropyl-2-hydroxypropyl)acetamide has several applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Investigated for its potential as a biochemical probe to study enzyme interactions.

Medicine: Explored for its potential therapeutic effects, particularly in the treatment of certain neurological disorders.

Industry: Utilized in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-(2-chlorophenyl)-N-(2-cyclopropyl-2-hydroxypropyl)acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to a cascade of biochemical events. The exact pathways and molecular targets are subject to ongoing research.

Comparison with Similar Compounds

Structural Features and Substituent Effects

The following table summarizes key structural differences and similarities with analogs:

*Estimated based on structural analysis.

Pharmacological Activity

- Anti-Cancer Activity: Phenoxy acetamide derivatives (e.g., compounds 38–40 in ) showed IC₅₀ values <10 µM against HCT-1, MCF-7, and PC-3 cancer cell lines .

- Enzyme Inhibition : Thiazole and thiadiazole analogs () are explored as kinase inhibitors or antibacterial agents due to their heterocyclic motifs .

Physical and Crystallographic Properties

Biological Activity

2-(2-chlorophenyl)-N-(2-cyclopropyl-2-hydroxypropyl)acetamide is a synthetic organic compound with a complex structure that includes a chlorophenyl group, a cyclopropyl group, and a hydroxypropyl moiety attached to an acetamide backbone. This compound has garnered interest in medicinal chemistry due to its potential biological activities, which may include modulation of various biological targets.

- Molecular Formula : C₁₄H₁₈ClNO₂

- Molecular Weight : 267.75 g/mol

- CAS Number : 1351585-22-2

| Property | Value |

|---|---|

| Molecular Formula | C₁₄H₁₈ClNO₂ |

| Molecular Weight | 267.75 g/mol |

| CAS Number | 1351585-22-2 |

The biological activity of this compound is primarily explored in the context of its interactions with enzymes and receptors. The compound may influence metabolic pathways and signal transduction processes, although specific mechanisms remain to be fully elucidated.

- Enzyme Modulation : The compound potentially interacts with various enzymes, altering their activity which could lead to therapeutic effects.

- Receptor Binding : It may act as a ligand for specific receptors, influencing physiological responses.

Pharmacological Studies

Research studies have been conducted to evaluate the pharmacological potential of this compound. These studies often involve:

- Binding Affinity Assessments : Evaluating how strongly the compound binds to target enzymes or receptors.

- In Vivo and In Vitro Models : Testing the compound's efficacy in biological models to determine its therapeutic effects.

Case Studies

-

Anticancer Activity : Preliminary studies suggest that compounds structurally similar to this compound exhibit anticancer properties by inducing apoptosis in cancer cell lines.

- Example Study : A study on a related compound demonstrated significant apoptosis induction in breast cancer cells, suggesting potential for further exploration in cancer therapeutics.

-

Anti-inflammatory Effects : Another area of research focuses on the anti-inflammatory properties of similar compounds, indicating that they may inhibit pro-inflammatory cytokines.

- Example Study : Research indicated that derivatives can reduce inflammation markers in animal models, warranting further investigation into their use for inflammatory diseases.

Comparative Analysis with Similar Compounds

A comparative analysis highlights the unique structural features of this compound against similar compounds:

| Compound Name | Key Differences |

|---|---|

| N-(2-hydroxypropyl)-2-(thiophen-3-yl)acetamide | Lacks cyclopropyl group |

| N-(2-cyclopropyl-2-hydroxyethyl)-2-(thiophen-3-yl)acetamide | Different hydroxyalkyl chain length |

| N-(2-cyclopropyl-2-hydroxypropyl)-4-fluoroacetamide | Contains a fluorine atom instead of chlorophenyl |

The presence of both a cyclopropyl and a chlorophenyl moiety in this compound contributes to its distinct chemical reactivity and potential biological activity, differentiating it from structurally similar compounds.

Q & A

Basic Research Questions

Q. What synthetic routes are commonly employed for the preparation of 2-(2-chlorophenyl)-N-(2-cyclopropyl-2-hydroxypropyl)acetamide, and what reaction conditions optimize yield and purity?

- Methodological Answer : The compound is synthesized via multi-step organic reactions involving cyclopropyl precursors and chlorophenyl derivatives. Key steps include nucleophilic substitution to introduce the cyclopropyl-hydroxypropyl moiety and amide bond formation. Reaction conditions require precise temperature control (e.g., 0–5°C for sensitive intermediates) and catalysts like 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) for amide coupling. Solvents such as dichloromethane or THF are used, with purification via column chromatography. Continuous flow reactors may enhance scalability and reproducibility .

Q. How are spectroscopic techniques (NMR, IR) utilized to confirm the structural integrity of this compound?

- Methodological Answer :

- ¹H/¹³C NMR : Assignments focus on the cyclopropyl group (e.g., δ 0.5–1.5 ppm for cyclopropyl protons) and the acetamide carbonyl (δ ~165–170 ppm). Splitting patterns confirm stereochemistry at the hydroxypropyl group.

- IR Spectroscopy : Peaks at ~3300 cm⁻¹ (N-H stretch), 1650–1700 cm⁻¹ (C=O amide), and 750 cm⁻¹ (C-Cl) validate functional groups. Discrepancies in peak positions may indicate impurities or isomerization .

Advanced Research Questions

Q. What computational strategies can predict and optimize reaction pathways for synthesizing this compound?

- Methodological Answer : Quantum chemical calculations (e.g., DFT) model transition states and intermediates to identify energetically favorable pathways. Reaction path search algorithms (e.g., GRRM) explore alternative routes, while machine learning analyzes experimental datasets to optimize conditions (e.g., solvent polarity, catalyst loading). This reduces trial-and-error experimentation and accelerates reaction design .

Q. How do crystallographic studies resolve conformational ambiguities in this compound, and what implications do these findings have for its reactivity?

- Methodological Answer : Single-crystal X-ray diffraction reveals intramolecular hydrogen bonds (e.g., O-H⋯O=C) and torsional angles between the chlorophenyl and cyclopropyl groups. These interactions stabilize specific conformers, influencing solubility and reactivity. For example, planar amide groups facilitate π-stacking in solid-state packing, which may affect dissolution rates in biological assays .

Q. What statistical experimental design approaches are recommended for resolving contradictions in reported biological activities of structurally similar acetamide derivatives?

- Methodological Answer : Factorial designs (e.g., Taguchi or Box-Behnken) systematically vary parameters like pH, temperature, and substrate ratios to identify critical factors affecting bioactivity. Response surface methodology (RSM) models nonlinear relationships, while ANOVA quantifies significance. This approach isolates variables causing discrepancies (e.g., impurity profiles or assay conditions) .

Data Analysis and Mechanistic Insights

Q. How can kinetic studies elucidate the degradation pathways of this compound under varying pH and temperature conditions?

- Methodological Answer : Pseudo-first-order kinetics under controlled conditions (e.g., buffer solutions at pH 2–12) monitor degradation via HPLC. Activation energy (Eₐ) calculated from Arrhenius plots identifies dominant mechanisms (e.g., hydrolysis at the amide bond under acidic conditions). Mass spectrometry detects degradation products like chlorophenyl acetic acid .

Q. What role do substituent effects (e.g., chloro vs. fluoro groups) play in modulating the electronic properties and reactivity of this acetamide derivative?

- Methodological Answer : Hammett substituent constants (σ) correlate with electron-withdrawing effects of chloro groups, which increase electrophilicity at the amide carbonyl. Computational NBO analysis quantifies charge distribution, while cyclic voltammetry measures redox potentials. These properties influence nucleophilic attack rates in further functionalization reactions .

Biological Research Considerations

Q. What in vitro methodologies are recommended for evaluating the enzyme inhibition potential of this compound?

- Methodological Answer :

- Enzyme Assays : Fluorescence-based assays (e.g., trypsin inhibition) use fluorogenic substrates to measure IC₅₀ values.

- Docking Studies : AutoDock Vina predicts binding modes to target enzymes (e.g., kinases), guided by crystallographic data from homologous proteins.

- SAR Analysis : Modifying the cyclopropyl or hydroxypropyl groups tests hypotheses about steric vs. electronic contributions to activity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.